Biotin-PEG3-CH2COOH
Overview
Description
Biotin-PEG3-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The compound consists of a biotin moiety, a PEG spacer, and a carboxylic acid functional group, making it highly versatile for various biochemical applications .
Mechanism of Action
Target of Action
Biotin-PEG3-CH2COOH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that it is designed to degrade .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific proteins within the cell .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the target protein. As a PROTAC linker, this compound can be used to degrade a variety of proteins, each of which may be involved in different biochemical pathways .
Pharmacokinetics
As a protac linker, it is likely to have good cell permeability and stability . The ADME properties of the final PROTAC molecule will depend on the properties of the target ligand and the E3 ligase ligand .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the degraded protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability and efficacy of the PROTAC can be affected by the presence of competing ligands, the expression levels of the target protein and E3 ligase, and the activity of the proteasome . Additionally, factors such as pH and temperature can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Biotin-PEG3-CH2COOH plays a significant role in biochemical reactions. The PEG component of this compound enhances the water solubility of the compound .
Cellular Effects
This compound can influence various types of cells and cellular processes. Biotin is involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The PEG component can influence cell function by enhancing the stability and solubility of biotin, thereby facilitating its cellular uptake .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. Biotin acts as a coenzyme in critical biochemical processes . The PEG component of this compound, being a PROTAC linker, can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Biotin-based proximity labeling (PL) has been used to map the protein composition of cellular compartments at high spatiotemporal resolution .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, positive effects on milk yield of dairy cows are described for daily doses of 10–20 mg biotin .
Metabolic Pathways
This compound is involved in several metabolic pathways. Biotin acts as a coenzyme for carboxylases, which are involved in various metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Biotin transporters, which belong to the bacterial energy coupling factor (ECF) family of vitamin transporters, facilitate the uptake of biotin .
Subcellular Localization
Biotin-based proximity labeling (PL) has been used to map the protein composition of cellular compartments at high spatiotemporal resolution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-CH2COOH typically involves the conjugation of biotin with a PEG spacer and a carboxylic acid group. The process generally includes the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEG Spacer Attachment: The activated biotin is then reacted with a PEG spacer that has a terminal amine group, forming a biotin-PEG intermediate.
Carboxylation: The biotin-PEG intermediate is further reacted with a carboxylating agent to introduce the carboxylic acid functional group, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.
Continuous Flow Reactors: The activated biotin is fed into continuous flow reactors where it reacts with PEG spacers and carboxylating agents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.
Conjugation Reactions: The biotin moiety can conjugate with avidin or streptavidin proteins, forming strong non-covalent bonds
Common Reagents and Conditions:
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Carbodiimides (e.g., EDC): Used for coupling carboxylic acids with amines.
Avidin/Streptavidin: Used for biotin conjugation reactions
Major Products:
Amide Derivatives: Formed from reactions with amines.
Biotinylated Proteins: Formed from conjugation with avidin or streptavidin
Scientific Research Applications
Biotin-PEG3-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in biotinylation techniques for labeling and detecting proteins and other biomolecules
Medicine: Utilized in drug delivery systems and diagnostic assays
Industry: Applied in the development of new materials and nanotechnology
Comparison with Similar Compounds
Biotin-PEG2-CH2COOH: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-CH2COOH: Similar structure but with a longer PEG spacer
Uniqueness: Biotin-PEG3-CH2COOH offers a balance between flexibility and stability due to its intermediate-length PEG spacer. This makes it particularly suitable for applications requiring precise spatial arrangement of functional groups .
Properties
IUPAC Name |
2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKSJSRBNCFAS-ZQIUZPCESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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